Welcome to the BenchChem Online Store!
molecular formula C22H22BrO2P B105958 (Ethoxycarbonylmethyl)triphenylphosphonium bromide CAS No. 1530-45-6

(Ethoxycarbonylmethyl)triphenylphosphonium bromide

Cat. No. B105958
M. Wt: 429.3 g/mol
InChI Key: VJVZPTPOYCJFNI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06800772B2

Procedure details

Ethyl bromoacetate (14.4 g, 0.094 mol) was added dropwise over 30 min to a stirred solution of 26.2 g (0.1 mol) of triphenylphosphine in 120 ml of benzene maintained at 35 38° C. After stirring for additional 12 h at room temperature the precipitate was filtered and washed twice with hexane to give 34.7 g (86%) of (carboethoxymethyl)-triphenylphosphonium bromide, m.p. 159 160° C. 115 ml of 10% aqueous sodium hydroxide was added dropwise with cooling at 5° C. to a stirred suspension of 118.4 g (0.276 mol) of the bromide in 500 ml of water and 200 ml of chloroform containing a small amount of phenolphthalein. Stirring was continued over 30 min period without external cooling followed by adding 500 ml of chloroform to give clear layers. The aqueous layer was extracted three times with 100 ml of chloroform and the combined chloroform fractions were dried over sodium sulfate and concentrated in vacuo. Crystallization of the residue from 180 ml of 1:1 mixture of benzene and hexane gave 86.1 g (90%) of pure (carboethoxymethylene)triphenylphosphorane, m.p. 119 120° C.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:8]1([P:14]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1C=CC=CC=1>[Br-:1].[C:3]([CH2:2][P+:14]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)([O:5][CH2:6][CH3:7])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
26.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
38 °C
Stirring
Type
CUSTOM
Details
After stirring for additional 12 h at room temperature the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed twice with hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[Br-].C(=O)(OCC)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34.7 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.